molecular formula C18H20N2O B3009392 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 931682-75-6

2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B3009392
CAS No.: 931682-75-6
M. Wt: 280.371
InChI Key: DXZIRTWJVQDYMN-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its stability and reactivity, making it a valuable asset in fields such as drug synthesis, catalyst development, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the reaction of 2,5,6-trimethylbenzimidazole with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Properties

IUPAC Name

2,5,6-trimethyl-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-11-17-18(12-14(13)2)20(15(3)19-17)9-10-21-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZIRTWJVQDYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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